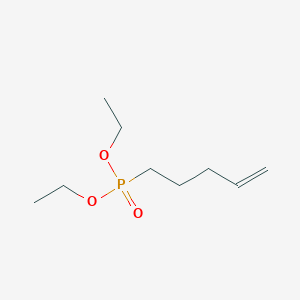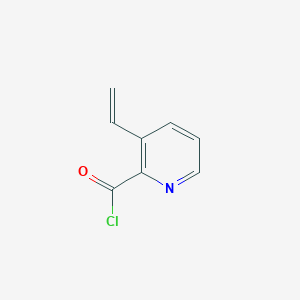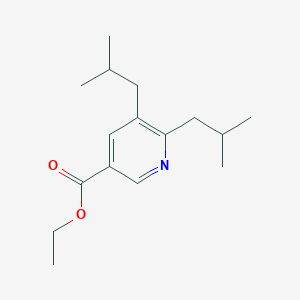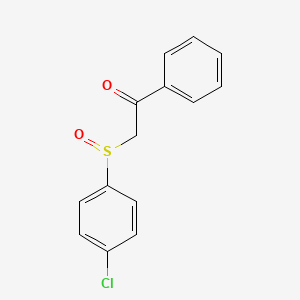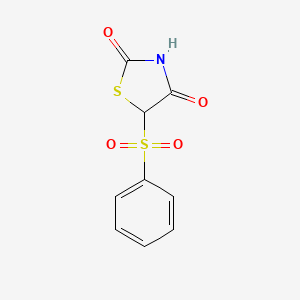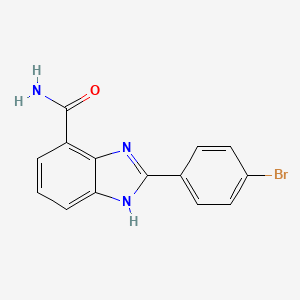
1-decylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-decylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) attached to the nitrogen atom of the piperazine ring, and it is commonly used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-decylpiperazine hydrochloride typically involves the reaction of piperazine with decyl halides (such as decyl chloride or decyl bromide) under basic conditions. The reaction can be carried out in a solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Piperazine+Decyl Halide→N-decylpiperazine
The resulting N-decylpiperazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. The process involves the same basic principles as the laboratory-scale synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-decylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the decyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-decylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential ligand for binding studies with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-decylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of target molecules. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylpiperazine hydrochloride
- N-ethylpiperazine hydrochloride
- N-butylpiperazine hydrochloride
Uniqueness
1-decylpiperazine hydrochloride is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and hydrophobic interactions. This makes it particularly useful in applications where enhanced membrane permeability or interaction with hydrophobic targets is desired.
Eigenschaften
Molekularformel |
C14H31ClN2 |
|---|---|
Molekulargewicht |
262.86 g/mol |
IUPAC-Name |
1-decylpiperazine;hydrochloride |
InChI |
InChI=1S/C14H30N2.ClH/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16;/h15H,2-14H2,1H3;1H |
InChI-Schlüssel |
PNJGBMZJWKJSID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1CCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


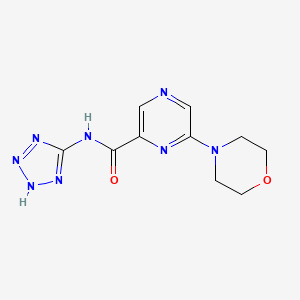
![2-(Bromomethyl)-5-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8396126.png)
![2-[(2,4-Dichlorophenoxy)methyl]-1,3-oxathiolan-5-one](/img/structure/B8396127.png)

